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Introduction

Solvent Red 179, a prominent member of the ketoamine class of dyes, is a synthetic organic
colorant recognized for its vibrant yellowish-red hue and robust performance characteristics.[1]
[2][3] Chemically identified as 14H-Benz[4][5]isoquino[2,1-a]perimidin-14-one, this dye is
integral to various industrial applications, particularly in the coloring of plastics, resins, and
fibers, owing to its excellent heat stability and lightfastness.[3][6] This technical guide provides
a comprehensive exploration of the core ketoamine chemistry of Solvent Red 179, including its
synthesis, physicochemical properties, and a theoretical examination of its potential tautomeric
behavior. While direct experimental studies on the tautomerism of Solvent Red 179 are not
extensively available in the reviewed literature, this guide draws parallels from related chemical
structures to offer insights into its potential chemical dynamics.

Physicochemical and Spectroscopic Properties

Solvent Red 179 is a crystalline powder with a distinct yellowish-red color.[2][3] Its molecular
formula is C22H12N20, with a corresponding molecular weight of approximately 320.34 g/mol .
[2][7] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Solvent Red 179
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Property Value References
Molecular Formula C22H12N20 [21[7]
Molecular Weight 320.34 g/mol [21[7]
CAS Number 6829-22-7, 89106-94-5 [2][8]
Appearance Yellowish-red powder [2][3]
Melting Point 251-256 °C [2][9]
Heat Resistance in PS 300 °C [6][8]

Light Fastness in PS

8 (on a scale of 1-8)

[8][°]

The solubility of Solvent Red 179 in various organic solvents at 20°C is detailed in Table 2,

highlighting its suitability for applications involving organic media.

Table 2: Solubility of Solvent Red 179 in Organic Solvents at 20°C

Solvent Solubility (g/L) References
Acetone 1.6 [2][3]

Butyl Acetate 15-1.6 [2][3][8]
Methylbenzene 4.1 [3]
Dichloromethane 1.0-8.0 [21[3][8]
Ethyl Alcohol 0.9-8.0 (2131181

Synthesis of Solvent Red 179

The primary synthesis of Solvent Red 179 involves the condensation reaction between 1,8-

diaminonaphthalene and a 1,8-naphthalic anhydride derivative.[10] A proposed mechanistic

pathway for this reaction is a double condensation and cyclization process that results in the

formation of the stable, fused heterocyclic perinone structure of the dye.[10]
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Figure 1: Proposed Synthesis Pathway of Solvent Red 179.

Experimental Protocol: Synthesis of Solvent Red 179

The following is a generalized experimental protocol based on published synthesis
methodologies for similar compounds and patent literature.[10]

Materials:

1,8-Diaminonaphthalene

1,8-Naphthalic anhydride derivative

Glacial acetic acid (solvent)

Ethanol (for washing)

Water (for washing)
Procedure:

¢ In a reaction vessel equipped with a stirrer, condenser, and thermometer, charge with glacial
acetic acid.

e Add 1,8-diaminonaphthalene and the 1,8-naphthalic anhydride derivative to the solvent.

o Heat the mixture to a reflux temperature of approximately 110-116°C and maintain for
several hours with continuous stirring. The progress of the reaction can be monitored by thin-
layer chromatography.

e Upon completion of the reaction, cool the mixture to room temperature. The product, being
insoluble in cold glacial acetic acid, will precipitate.
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« Filter the precipitate and wash sequentially with cold glacial acetic acid, ethanol, and water to
remove any unreacted starting materials and byproducts.

e Dry the resulting solid under vacuum to obtain the final product, Solvent Red 179.

The Ketoamine Chemistry: A Focus on Potential
Tautomerism

The term "ketoamine" suggests the presence of both a ketone (keto) and an amine functional
group within the molecular structure. A key aspect of the chemistry of such compounds is the
potential for tautomerism, a form of constitutional isomerism where isomers are in dynamic
equilibrium and can be interconverted by the migration of a proton. While direct experimental
evidence for tautomerism in Solvent Red 179 is not readily available in the scientific literature,
its structure suggests the possibility of a keto-enol or a related imine-enamine type of
tautomeric equilibrium.

Keto Form < Proton Migration > Enol Form
(Dominant) (Hypothetical)

Click to download full resolution via product page

Figure 2: Hypothetical Keto-Enol Tautomerism in Solvent Red 179.

The equilibrium between the keto and enol forms is influenced by several factors, including the
solvent, temperature, and the electronic effects of substituents.[11][12] In many simple ketones,
the keto form is thermodynamically more stable and thus predominates.[13] However, the enol
form can be stabilized by factors such as intramolecular hydrogen bonding or conjugation with
an aromatic system.[11] Given the extensive aromatic system in Solvent Red 179, it is
plausible that an enol tautomer could have some degree of stability.

Computational studies on related heterocyclic systems, such as 2-aminopyridine, have shown
that the relative stability of tautomers can be predicted, and the energy barriers for their
interconversion can be calculated.[14] Similar computational approaches could be applied to
Solvent Red 179 to theoretically explore its tautomeric landscape.
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Experimental Protocols for Characterization

Detailed experimental protocols for the spectroscopic and chromatographic analysis of Solvent
Red 179 are not explicitly published. However, based on standard analytical techniques for
organic dyes and related compounds, the following methodologies would be appropriate for its
characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

e 'H NMR: The proton NMR spectrum of Solvent Red 179 would be expected to show a
complex pattern of signals in the aromatic region (typically 7-9 ppm) corresponding to the
protons on the fused aromatic rings. The integration of these signals would correspond to the
number of protons in each environment.

e 13C NMR: The carbon-13 NMR spectrum would provide information on the number of unique
carbon environments in the molecule. The carbonyl carbon of the keto group would be
expected to appear at a characteristic downfield chemical shift (typically >160 ppm).

Hypothetical Protocol for NMR Analysis:

Dissolve a small amount of Solvent Red 179 in a suitable deuterated solvent (e.qg.,
deuterated chloroform, CDCls, or deuterated dimethyl sulfoxide, DMSO-ds).

Transfer the solution to an NMR tube.

Acquire *H and 3C NMR spectra using a high-field NMR spectrometer.

Process and analyze the spectra to determine chemical shifts, coupling constants, and
integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

e The IR spectrum of Solvent Red 179 would be expected to show a strong absorption band
corresponding to the C=0 stretching vibration of the ketone group, typically in the region of
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1650-1700 cm™1,

e Bands corresponding to C=C stretching in the aromatic rings would be observed in the 1450-
1600 cm~1 region.

e C-H stretching vibrations of the aromatic protons would appear around 3000-3100 cm~1.
Hypothetical Protocol for IR Analysis:

e Prepare a sample of Solvent Red 179, either as a KBr pellet or as a solution in a suitable
solvent.

e Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

e Analyze the spectrum to identify the characteristic absorption bands of the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions in a molecule and is
responsible for its color.

e The UV-Vis spectrum of Solvent Red 179 in a suitable solvent (e.g., ethanol or
dichloromethane) would be expected to show strong absorption bands in the visible region,
which are responsible for its red color.

e The position and intensity of these bands are sensitive to the solvent polarity and can be
used to study solvatochromic effects.

Hypothetical Protocol for UV-Vis Analysis:
o Prepare a dilute solution of Solvent Red 179 in a UV-transparent solvent.

e Record the UV-Vis spectrum using a spectrophotometer over a range of wavelengths (e.g.,
200-800 nm).

« |dentify the wavelength of maximum absorption (Amax).

High-Performance Liquid Chromatography (HPLC)
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HPLC is a powerful technique for separating and quantifying the components of a mixture. It
can be used to assess the purity of Solvent Red 179 and to separate it from any impurities or
related compounds.

Hypothetical Protocol for HPLC Analysis:

e Develop a suitable HPLC method, which includes selecting an appropriate stationary phase
(e.g., a C18 column), mobile phase (a mixture of solvents such as acetonitrile and water),
and detector (e.g., a UV-Vis detector set at the Amax of the dye).

* Inject a solution of Solvent Red 179 into the HPLC system.

» Analyze the resulting chromatogram to determine the retention time and peak area of the
dye, which can be used for identification and quantification.

Conclusion

Solvent Red 179 is a commercially significant ketoamine dye with well-established applications.
Its synthesis is based on the condensation of 1,8-diaminonaphthalene and a 1,8-naphthalic
anhydride derivative. While its physicochemical properties are well-documented, the core
aspect of its ketoamine chemistry, particularly the potential for tautomerism, remains an area
that warrants further experimental and computational investigation. The methodologies and
theoretical considerations presented in this guide provide a framework for researchers and
scientists to further explore the rich chemistry of this important class of dyes. Such studies will
not only enhance our fundamental understanding of ketoamine systems but may also pave the
way for the design of novel colorants with tailored properties for advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Solvent Dye Information - Solvent Red 179 [solventdye.info]

e 2. Solvent red 179|CAS NO.89106-94-5 [xcolorpigment.com]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b401729?utm_src=pdf-custom-synthesis
https://www.solventdye.info/solvent-red-179
http://www.xcolorpigment.com/solvent-red-179.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b401729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. China Solvent Red 179 / CAS 89106 95-5/6829-22-7 factory and manufacturers | Precise
Color [precisechem.com]

. researchgate.net [researchgate.net]
. researchgate.net [researchgate.net]
. additivesforpolymer.com [additivesforpolymer.com]

. echemi.com [echemi.com]

o N oo o b~

. Solvent Red 179 Dyes | CAS 6829-22-7, 89106-94-5 Manufacturers in Mumbai, India
[colorantsgroup.com]

9. Solvent Red 179 [jnogilvychem.com]

10. C.I. Solvent red 179 | 6829-22-7 | Benchchem [benchchem.com]
11. masterorganicchemistry.com [masterorganicchemistry.com]

12. One moment, please... [chemistrysteps.com]

13. chem.libretexts.org [chem.libretexts.org]

14. Tautomerization, molecular structure, transition state structure, and vibrational spectra of
2-aminopyridines: a combined computational and experimental study - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to the Ketoamine
Chemistry of Solvent Red 179]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b401729#understanding-the-ketoamine-chemistry-of-
solvent-red-179]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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